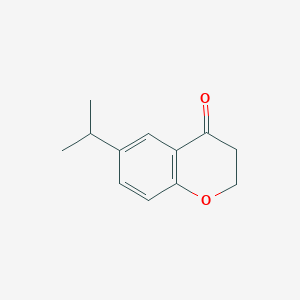

6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one

Description

Properties

IUPAC Name |

6-propan-2-yl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-8(2)9-3-4-12-10(7-9)11(13)5-6-14-12/h3-4,7-8H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPVSWHFLUXLDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)OCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472813 | |

| Record name | 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198341-11-6 | |

| Record name | 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one

An In-Depth Technical Guide to the Synthesis and Characterization of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the , a substituted chromanone of significant interest in medicinal chemistry and drug development. Chroman-4-ones are a class of heterocyclic compounds recognized as "privileged structures" due to their prevalence in biologically active molecules.[1][2] This guide details a robust synthetic protocol, purification methods, and a multi-technique analytical approach for the thorough characterization of the title compound. The methodologies are presented with a focus on the underlying chemical principles, ensuring both reproducibility and a deep understanding of the experimental choices for researchers, scientists, and professionals in the field of drug development.

Introduction and Significance

6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one, also known as 6-isopropyl-4-chromanone, belongs to the chromanone family, a class of oxygen-containing heterocyclic compounds.[1][2] The chromanone scaffold is a core structural motif in a wide array of natural products and synthetic compounds exhibiting diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The presence of the isopropyl group at the 6-position of the benzopyran ring can significantly influence the molecule's lipophilicity and steric interactions with biological targets, making it a valuable intermediate for the synthesis of novel therapeutic agents.

This guide will focus on a common and effective synthetic strategy: the intramolecular Friedel-Crafts acylation of a substituted 3-phenoxypropanoic acid. This method is widely applicable for the synthesis of various chromanones and related heterocyclic ketones.[4][5]

Synthesis of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one

The synthesis of the target compound is a multi-step process that begins with the preparation of a key intermediate, 3-(4-isopropylphenoxy)propanoic acid, followed by its cyclization via an intramolecular Friedel-Crafts acylation.

Synthesis Workflow Diagram

Caption: Synthetic pathway for 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one.

Experimental Protocols

2.2.1. Step 1: Synthesis of 3-(4-isopropylphenoxy)propanenitrile

This step involves a Michael addition of 4-isopropylphenol to acrylonitrile. The use of a phase-transfer catalyst like Triton B in a non-polar solvent is effective for this reaction.

-

Materials:

-

4-Isopropylphenol

-

Acrylonitrile

-

Triton B (40% in methanol)

-

Toluene

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-isopropylphenol in toluene.

-

Add a catalytic amount of Triton B to the solution.

-

Slowly add acrylonitrile dropwise to the reaction mixture at room temperature.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and wash with a dilute sodium hydroxide solution to remove unreacted phenol, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(4-isopropylphenoxy)propanenitrile.

-

2.2.2. Step 2: Synthesis of 3-(4-isopropylphenoxy)propanoic acid

The nitrile intermediate is hydrolyzed to the corresponding carboxylic acid under acidic conditions.

-

Materials:

-

3-(4-isopropylphenoxy)propanenitrile

-

Concentrated Hydrochloric Acid

-

-

Procedure:

-

To the crude 3-(4-isopropylphenoxy)propanenitrile, add an excess of concentrated hydrochloric acid.

-

Heat the mixture to reflux for several hours until the hydrolysis is complete (indicated by the cessation of ammonia evolution and TLC analysis).

-

Cool the reaction mixture in an ice bath to precipitate the carboxylic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry to yield 3-(4-isopropylphenoxy)propanoic acid.

-

2.2.3. Step 3: Synthesis of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one

The final step is an intramolecular Friedel-Crafts acylation, where the carboxylic acid cyclizes in the presence of a strong acid catalyst. Polyphosphoric acid (PPA) is a common and effective reagent for this transformation.

-

Materials:

-

3-(4-isopropylphenoxy)propanoic acid

-

Polyphosphoric Acid (PPA)

-

-

Procedure:

-

In a beaker, preheat polyphosphoric acid to approximately 80-90 °C on a hot plate with stirring.

-

Slowly add the 3-(4-isopropylphenoxy)propanoic acid to the hot PPA with vigorous stirring.

-

Continue heating and stirring for a specified time, monitoring the reaction by TLC.

-

After the reaction is complete, carefully pour the hot reaction mixture onto crushed ice with stirring to quench the reaction and precipitate the product.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one.

-

Purification

The crude product is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. The fractions containing the pure product are combined and the solvent is evaporated to yield the final compound as a solid or oil.

Characterization of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.

Spectroscopic Data Summary

| Technique | Key Observations |

| ¹H NMR | Signals corresponding to the isopropyl group, the two methylene groups of the dihydropyran ring, and the aromatic protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the isopropyl and dihydropyran moieties. |

| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretching vibration, and characteristic bands for C-H and C-O bonds. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound and characteristic fragmentation patterns. |

Detailed Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show a doublet for the two methyl groups of the isopropyl moiety and a septet for the methine proton. The two methylene groups of the dihydropyran ring will appear as triplets. The aromatic protons will exhibit a characteristic splitting pattern.

-

¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum will display a signal for the carbonyl carbon in the downfield region (around 190 ppm).[2] Other key signals will include those for the aromatic carbons and the aliphatic carbons of the chromanone ring and the isopropyl substituent.[2]

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. The most prominent feature is the strong absorption band for the carbonyl group (C=O) stretching vibration, typically observed in the range of 1680-1700 cm⁻¹.[6][7][8] Other expected absorptions include C-H stretching vibrations for the aromatic and aliphatic protons, and C-O stretching vibrations.[9][10]

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular formula C₁₂H₁₄O₂. Common fragmentation pathways for chromanones include α-cleavage and McLafferty rearrangement, which can provide further structural information.[11][12][13][14]

Characterization Workflow Diagram

Caption: Workflow for the characterization of the target compound.

Conclusion

This technical guide has outlined a detailed and reliable methodology for the . The described procedures, rooted in fundamental organic chemistry principles, provide a solid foundation for researchers to produce and validate this important chemical intermediate. The comprehensive characterization protocol ensures the structural integrity and purity of the final product, which is crucial for its application in drug discovery and development programs.

References

- Vulcanchem. (n.d.). 6-(Propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid.

- Grokipedia. (n.d.). Fries rearrangement.

- ResearchGate. (n.d.). Experimental and theoretical Infrared spectra of chromone-3-carboxylic acid.

- CONICET. (2014). Expeditious photochemical reaction toward the preparation of substituted chroman-4-ones.

- American Chemical Society. (2025). Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones. ACS Fall 2025.

- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.

- Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions.

- Wikipedia. (n.d.). Fries rearrangement.

- Thermo Fisher Scientific. (n.d.). Fries Rearrangement.

- PHARMD GURU. (n.d.). 37. FRIES REARRANGEMENT.

- ResearchGate. (n.d.). Outline IR spectrum of isolated chromone 2.

- RSC Publishing. (2018, December 3). Applications of Friedel–Crafts reactions in total synthesis of natural products.

- MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives.

- ResearchGate. (n.d.). 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde.

- Thieme Chemistry. (n.d.). Synthesis of Anthraquinones via Pd-Catalyzed Acylation.

- PubMed. (2007, December 21). 8-Eth-oxy-3-(4-isopropyl-benzyl-idene)-6-methyl-chroman-4-one.

- RSC Publishing. (n.d.). Current developments in the synthesis of 4-chromanone-derived compounds.

- ChemicalBook. (n.d.). 6-ISOPROPYL-4H-CHROMEN-4-ONE.

- ResearchGate. (n.d.). An efficient synthesis of 4-chromanones.

- RepHip UNR. (2021, June 1). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida.

- ChemicalBook. (n.d.). 1-(3,4-dihydro-2H-1-benzopyran-6-yl)propan-1-one synthesis.

- ResearchGate. (n.d.). 8-Ethoxy-3-(4-isopropylbenzylidene)-6-methylchroman-4-one.

- PMC - NIH. (n.d.). 8-Ethoxy-3-(4-isopropylbenzylidene)-6-methylchroman-4-one.

- Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups.

- ResearchGate. (n.d.). Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid.

- YouTube. (2021, January 5). Mass Spectrometry.

- YouTube. (2020, July 29). IR Spectroscopy - Basic Introduction.

- RSC Publishing. (2014, May 29). Synthesis of functionalized chromones through sequential reactions in aqueous media.

- Organic Chemistry Portal. (n.d.). 3,4-Dihydro-2H-pyran synthesis.

- Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.

- Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- Neuman, R. C. (n.d.). 5: Organic Spectrometry.

- YouTube. (2025, February 13). Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak).

- Google Patents. (n.d.). EP0257521A2 - 3,4-Dihydro-2H-pyranes and process for their preparation.

- NIST WebBook. (n.d.). 2H-1-Benzopyran, 3,4-dihydro-.

- PubChemLite. (n.d.). 6-methoxy-3,4-dihydro-2h-1-benzopyran-4-one.

- ChemicalBook. (n.d.). 3,4-Dihydro-2H-pyran(110-87-2) 1H NMR spectrum.

- SpectraBase. (n.d.). 3-PHENYL-2-PROPEN-1-ONE - Optional[13C NMR] - Chemical Shifts.

- PubChem. (n.d.). 3,4-Dihydro-2H-1-benzopyran-6-ol.

Sources

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones - American Chemical Society [acs.digitellinc.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 14. youtube.com [youtube.com]

An In-depth Technical Guide to the Physicochemical Properties of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one

Introduction

6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one, also known as 6-isopropyl-chroman-4-one, is a member of the chromanone family of heterocyclic compounds.[1] Chromanones are characterized by a benzene ring fused to a dihydropyranone ring and serve as crucial intermediates in the synthesis of a wide range of biologically active molecules, including homoisoflavonoids.[1][2] The substituent pattern on the chromanone scaffold dictates its biological effects, with various derivatives exhibiting anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[1][2]

The physicochemical properties of a compound are fundamental to its behavior in both chemical and biological systems.[3] These properties govern its absorption, distribution, metabolism, and excretion (ADME), making their determination a critical step in drug discovery and development.[4] This guide provides an in-depth technical overview of the key physicochemical properties of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one and outlines the experimental protocols for their determination. Given the limited availability of experimental data for this specific molecule, this document emphasizes the robust methodologies for empirical measurement, supplemented with computationally predicted values for guidance.

Chemical Structure and Basic Properties

A clear understanding of the molecule's structure is the foundation for interpreting its physicochemical properties.

Caption: 2D Chemical Structure of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆O₂ | - |

| Molecular Weight | 204.26 g/mol | - |

| IUPAC Name | 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one | - |

Melting Point

The melting point is a crucial indicator of a compound's purity and is influenced by the strength of intermolecular forces.[5] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.[5]

Experimental Protocol: Capillary Melting Point Determination

This method is a standard and reliable technique for determining the melting point of a solid organic compound.[6]

Instrumentation:

-

Digital melting point apparatus (e.g., DigiMelt)

-

Capillary tubes (one end sealed)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation:

-

Ensure the sample of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one is completely dry, as residual solvent can depress the melting point.[6]

-

Place a small amount of the solid on a clean, dry surface and crush it into a fine powder using a mortar and pestle.

-

Gently tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.[7]

-

Invert the tube and tap the sealed end on a hard surface to pack the solid into the bottom. The packed sample height should be approximately 1-2 mm.[7]

-

-

Measurement:

-

Place the loaded capillary tube into the sample holder of the melting point apparatus.[8]

-

If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-20°C per minute to determine a rough range.[8]

-

For an accurate measurement, set the starting temperature to about 15-20°C below the expected melting point and use a slow heating rate of 1-2°C per minute.[6]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[9]

-

-

Purity Assessment (Mixed Melting Point):

-

To confirm the identity and purity of a synthesized batch, a mixed melting point determination can be performed.[8]

-

A small amount of the sample is mixed with an authentic, pure standard of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one.

-

If the melting point of the mixture is sharp and identical to that of the pure standard, the sample is considered pure. A depressed and broadened melting range indicates the presence of impurities.[5]

-

Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10] It is a key physical property for liquid compounds and is sensitive to changes in pressure.[11]

Experimental Protocol: Thiele Tube Method

This micro-method is suitable for determining the boiling point of small quantities of liquid.[12]

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (e.g., a fusion tube)

-

Capillary tube (sealed at one end)

-

Heat-resistant oil (e.g., mineral oil)

-

Bunsen burner or hot plate

Procedure:

-

Sample Preparation:

-

Add a few milliliters of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one to the small test tube.

-

Place the capillary tube into the test tube with the sealed end facing upwards.[11]

-

-

Apparatus Assembly:

-

Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.

-

Clamp the Thiele tube to a ring stand and fill it with heat-resistant oil to a level above the side arm.

-

Immerse the thermometer and test tube assembly into the oil in the Thiele tube.[10]

-

-

Measurement:

-

Gently heat the side arm of the Thiele tube. The shape of the tube promotes convection currents, ensuring uniform heating of the oil.[10]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[12]

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[10]

-

Record the barometric pressure, as boiling points are pressure-dependent.

-

Solubility

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. Understanding a compound's solubility profile is crucial for formulation, purification, and predicting its behavior in biological systems.

Experimental Protocol: Qualitative Solubility Testing

A systematic approach to solubility testing can provide valuable information about the polarity and functional groups present in a molecule.

Reagents:

-

Water (polar)

-

Diethyl ether (non-polar)

-

5% Sodium Hydroxide (NaOH) solution (strong base)

-

5% Sodium Bicarbonate (NaHCO₃) solution (weak base)

-

5% Hydrochloric Acid (HCl) solution (strong acid)

-

Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

-

General Method:

-

In a small test tube, add approximately 0.1 g of solid or 0.2 mL of liquid 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one.

-

Add 3 mL of the solvent in portions, shaking vigorously after each addition.

-

Observe whether the compound dissolves completely. A substance is generally considered soluble if it dissolves to the extent of about 3 g per 100 mL of solvent.

-

-

Solubility Classification:

-

Water: Test solubility in water first. If soluble, the compound is likely a small, polar molecule. Test the resulting solution with litmus or pH paper.

-

Diethyl Ether: If the compound is water-soluble, test its solubility in diethyl ether to distinguish between organic compounds and inorganic salts.

-

5% NaOH: If insoluble in water, test with 5% NaOH. Solubility in this strong base suggests the presence of an acidic functional group.

-

5% NaHCO₃: If soluble in 5% NaOH, test with 5% NaHCO₃. Solubility in this weak base indicates a relatively strong acid, such as a carboxylic acid.

-

5% HCl: If insoluble in water and NaOH, test with 5% HCl. Solubility suggests a basic functional group, most commonly an amine.

-

Concentrated H₂SO₄: For compounds insoluble in the above, solubility in cold, concentrated sulfuric acid indicates the presence of a functional group that can be protonated, such as an alkene, alkyne, alcohol, ketone, or ester.

-

Predicted Solubility of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one: Based on its structure (a moderately sized organic molecule with a ketone and an ether linkage), it is predicted to be poorly soluble in water but soluble in common organic solvents like diethyl ether, ethanol, and DMSO.

Acidity/Basicity (pKa)

The pKa is a measure of the acidity of a compound. For a ketone like 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one, the relevant pKa would be that of the α-protons (the hydrogens on the carbon atom adjacent to the carbonyl group). The acidity of these protons is significantly higher than that of alkanes due to the resonance stabilization of the resulting enolate conjugate base.

Methods for pKa Determination

Direct measurement of the pKa of α-protons of ketones in aqueous solution can be challenging. Kinetic methods or computational approaches are often employed.

-

Kinetic Methods: These methods involve studying the rate of a base-catalyzed reaction, such as halogenation or isotopic exchange, at the α-position. The rate of these reactions is proportional to the concentration of the enolate, which is in turn related to the pKa.

-

Computational Methods: Quantum mechanics (QM) based calculations can be used to estimate pKa values by determining the free energy difference between the acid and its conjugate base. This approach is particularly useful for compounds that are difficult to study experimentally.

Predicted pKa: The pKa of the α-protons of a typical ketone is in the range of 19-21 in DMSO. The exact value for 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one would be influenced by the electronic effects of the fused ring system.

Lipophilicity (logP)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its pharmacokinetic properties. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.

Experimental Protocol: Shake-Flask Method

This is the traditional and most reliable method for determining logP.

Materials:

-

n-Octanol (pre-saturated with water)

-

Water or buffer (pH 7.4, pre-saturated with n-octanol)

-

Separatory funnel or vials

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV)

Procedure:

-

Phase Preparation:

-

Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing the layers to separate for at least 24 hours.

-

-

Partitioning:

-

Dissolve a precisely weighed amount of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one in one of the phases.

-

Add a known volume of the second phase to a separatory funnel or vial.

-

Shake the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.

-

Centrifuge the mixture to ensure complete separation of the two phases.

-

-

Analysis:

-

Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

logP is the base-10 logarithm of P.

-

Computational Prediction of logP

Numerous computational methods exist for predicting logP based on the chemical structure. These methods, such as ALOGP and CLOGP, use fragmental or atomic contributions to estimate the lipophilicity. For novel compounds, these predictions are invaluable for initial assessment.

Predicted logP: For structurally similar compounds like 3-formyl-6-isopropylchromone, the predicted XLogP3 value is 2.3.[8] It is expected that 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one would have a similar positive logP value, indicating a higher affinity for the lipid phase than the aqueous phase.

Workflow for Physicochemical Property Determination

Caption: General workflow for the determination of physicochemical properties.

Conclusion

References

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Formyl-6-isopropylchromone. PubChem. Retrieved from [Link]

-

GeeksforGeeks. (2023, July 25). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

(2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

-

(2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

(n.d.). Determination of Boiling Point (B.P). Retrieved from [Link]

-

(n.d.). Melting point determination. Retrieved from [Link]

-

GeeksforGeeks. (2023, July 25). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

University of Toronto Scarborough. (n.d.). Solubility. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

(n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]

-

Mannhold, R., & Tetko, I. V. (2003). Prediction of Hydrophobic (Lipophilic) Properties of Small Organic Molecules Using Fragmental Methods: An Analysis of ALOGP and CLOGP Methods. The Journal of Physical Chemistry A, 107(49), 10607-10614. [Link]

-

Reddit. (2017, October 14). How do they calculate the pKa of alpha hydrogen various organic compounds like aldehyde ketone nitrile etc.. r/chemistry. Retrieved from [Link]

-

Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

MDPI. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 28(1), 1-18. [Link]

-

Gupea. (n.d.). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Physicochemical Properties in Relation to Biological Action - Ionization, Solubility, Partition Coefficient, Hydrogen bonding. Retrieved from [Link]

-

Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Retrieved from [Link]

-

Scribd. (n.d.). Physicochemical Properties Related To Biological Action Assignment. Retrieved from [Link]

Sources

- 1. 6-Methyl-4-chromanone | C10H10O2 | CID 584354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chromanone | C9H8O2 | CID 68110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Formyl-6-isopropylchromone | C13H12O3 | CID 688711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2H-1-Benzopyran, 3,4-dihydro- [webbook.nist.gov]

- 6. (2R,4R)-2-isopropyl-2-methyl-chroman-4-amine | C13H19NO | CID 177792865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Compound propan-2-yl... [chemdiv.com]

- 9. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. escholarship.org [escholarship.org]

- 11. researchgate.net [researchgate.net]

- 12. 6-(Propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid () for sale [vulcanchem.com]

An In-depth Technical Guide to 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one, a heterocyclic ketone belonging to the chromanone class. Designed for researchers, medicinal chemists, and drug development professionals, this document details the molecule's chemical identity, a robust synthetic protocol, and an exploration of its therapeutic potential based on the well-established biological activities of the chromanone scaffold.

Chemical Identity and Physicochemical Properties

Nomenclature and Structure

The compound is systematically named 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one according to IUPAC nomenclature. A common synonym is 6-isopropylchroman-4-one .[1] The core of the molecule is a 3,4-dihydro-2H-1-benzopyran-4-one, also known as a chroman-4-one, which consists of a benzene ring fused to a dihydropyranone ring. The substituent at the 6-position is a propan-2-yl (isopropyl) group.

The chemical structure combines an aromatic moiety with a saturated heterocyclic ketone, providing a rigid scaffold that is frequently explored in medicinal chemistry.

Caption: Chemical structure of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one.

Physicochemical Data

A summary of key computed and, where available, experimental properties is provided below. These parameters are critical for predicting the molecule's behavior in biological systems and for planning experimental work.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₂ | PubChem |

| Molecular Weight | 190.24 g/mol | PubChem |

| CAS Number | 198341-11-6 | BLD Pharm[1] |

| Appearance | White to off-white solid (Predicted) | - |

| XLogP3 | 2.9 | PubChem |

| Hydrogen Bond Donors | 0 | PubChem |

| Hydrogen Bond Acceptors | 2 | PubChem |

| Topological Polar Surface Area | 26.3 Ų | ECHEMI[2] |

Synthesis and Characterization

The synthesis of 6-substituted chroman-4-ones is a well-established process in organic chemistry. The following protocol describes a reliable and scalable two-step method starting from 4-isopropylphenol. This approach relies on a Friedel-Crafts acylation followed by an intramolecular cyclization.

Synthetic Workflow

The overall synthetic strategy is depicted below. The process begins with the acylation of 4-isopropylphenol with 3-chloropropionyl chloride, followed by a base-mediated intramolecular cyclization to yield the target chromanone.

Caption: A two-step workflow for the synthesis of 6-isopropylchroman-4-one.

Detailed Experimental Protocol

Step 1: Synthesis of 3-chloro-1-(4-hydroxy-3-isopropylphenyl)propan-1-one

-

Reaction Setup: To a stirred, cooled (0 °C) suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq.) in dry dichloromethane (DCM, 10 mL/g of phenol), add 4-isopropylphenol (1.0 eq.) portion-wise, maintaining the temperature below 5 °C.

-

Acylation: Add 3-chloropropionyl chloride (1.1 eq.) dropwise to the reaction mixture. The causality for this slow addition is to control the exothermic reaction and prevent side-product formation.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker of ice-water with concentrated HCl (5% v/v). This step quenches the reaction and hydrolyzes the aluminum complexes.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the intermediate as a pale yellow oil.

Step 2: Synthesis of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one

-

Reaction Setup: Dissolve the intermediate from Step 1 in ethanol (EtOH, 20 mL/g). Add aqueous sodium hydroxide (NaOH, 2 M, 2.5 eq.) to the solution.

-

Cyclization: Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The base promotes deprotonation of the phenolic hydroxyl group, which then undergoes an intramolecular nucleophilic substitution (an oxa-Michael addition) to displace the chloride and form the heterocyclic ring.[3]

-

Work-up: After cooling to room temperature, neutralize the mixture with dilute HCl (1 M) until pH ~7.

-

Extraction: Extract the product with ethyl acetate (3x volumes). Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Final Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to afford the final product.

Characterization (Self-Validation)

The identity and purity of the synthesized 6-isopropylchroman-4-one must be confirmed through standard analytical techniques:

-

¹H NMR (Nuclear Magnetic Resonance): To confirm the proton environment, expecting characteristic signals for the isopropyl group (a doublet and a septet), the aromatic protons, and the two methylene groups (-CH₂CH₂-) of the pyranone ring.

-

¹³C NMR: To confirm the carbon skeleton of the molecule.

-

MS (Mass Spectrometry): To confirm the molecular weight (m/z = 190.24).

-

IR (Infrared Spectroscopy): To identify key functional groups, particularly the characteristic carbonyl (C=O) stretch of the ketone at ~1680 cm⁻¹.

Biological Activity and Therapeutic Potential

While specific biological data for 6-isopropylchroman-4-one is not extensively published, the chromanone scaffold is recognized as a "privileged structure" in medicinal chemistry.[4] This is due to its presence in numerous natural and synthetic compounds with significant pharmacological activities.[4][5]

Established Activities of the Chromanone Scaffold

Derivatives of chromanone have been reported to exhibit a wide range of biological effects, making them attractive templates for drug design.[5][6] Key therapeutic areas include:

-

Anticancer Activity: Chromanones have been shown to inhibit tumor growth by modulating key signaling pathways.[4][7] Some derivatives act as inhibitors of enzymes like Sirtuin 2 (SIRT2), which is implicated in cell cycle regulation and neurodegenerative diseases.[7][8]

-

Anti-inflammatory Effects: Many chromanones can inhibit the production of inflammatory mediators like nitric oxide (NO) in cellular models.[5]

-

Neuroprotective Properties: The scaffold has been utilized to develop multifunctional agents for Alzheimer's disease, targeting enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[9]

-

Antimicrobial and Antiviral Activities: The chromanone core is found in compounds with activity against various pathogens.[5]

Role of the 6-isopropyl Substituent

The introduction of an isopropyl group at the 6-position is a strategic choice in medicinal chemistry. This substituent significantly increases the lipophilicity of the molecule (as indicated by the XLogP3 value of 2.9). This property can enhance membrane permeability and oral bioavailability, which are crucial for drug candidates. Furthermore, the position and nature of substituents on the aromatic ring are known to be critical for potency and selectivity in enzyme inhibition, as seen in studies of SIRT2 inhibitors where substitution at the 6- and 8-positions was favorable.[7][8]

The presence of the isopropyl group on this validated pharmacophore suggests that 6-isopropylchroman-4-one is a promising candidate for screening in various biological assays, particularly in oncology, neurodegenerative disease, and inflammation research.

Conclusion and Future Directions

6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one is a readily synthesizable molecule built upon a pharmacologically validated chromanone scaffold. The synthetic route is robust and employs common laboratory reagents and techniques. Based on extensive literature on related compounds, this molecule holds considerable potential as a lead structure for the development of novel therapeutics. Future research should focus on its biological evaluation in relevant disease models to fully elucidate its therapeutic promise.

References

-

National Institutes of Health (NIH). Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC. Available from: [Link]

-

National Institutes of Health (NIH). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC. Available from: [Link]

-

Africa Research Connect. Synthesis of some chromanone derivatives and the use of DNA in evaluation of their biological activity. Available from: [Link]

-

ResearchGate. (PDF) Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. Available from: [Link]

-

PubMed. Design, Synthesis, and Biological Evaluation of Novel Chromanone Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease. Available from: [Link]

-

ACS Publications. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors | Journal of Medicinal Chemistry. Available from: [Link]

-

Gupea. Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Available from: [Link]

-

ResearchGate. Synthesis of alkyl substituted chroman-4-one derivatives. Available from: [Link]

-

MDPI. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Available from: [Link]

-

Cheméo. Chemical Properties of 2H-1-Benzopyran, 3,4-dihydro- (CAS 493-08-3). Available from: [Link]

-

PubChem. 3,4-Dihydro-2H-1-benzopyran-6-ol. Available from: [Link]

-

PubChem. 4-Hydroxy-6-isopropyl-3-methyl-2-cyclohexen-1-one. Available from: [Link]

-

NIST WebBook. 2H-1-Benzopyran, 3,4-dihydro-. Available from: [Link]

-

Matrix Fine Chemicals. 3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE. Available from: [Link]

-

PubChem. 6-Methoxy-2-[2-(4'-methoxyphenyl)ethyl] chromone. Available from: [Link]

Sources

- 1. 198341-11-6|6-Isopropylchroman-4-one|BLD Pharm [bldpharm.com]

- 2. echemi.com [echemi.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design, Synthesis, and Biological Evaluation of Novel Chromanone Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one derivatives

An In-Depth Technical Guide to the Biological Activity of 6-(Propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one Derivatives

Executive Summary

The chroman-4-one (2,3-dihydro-1-benzopyran-4-one) scaffold is a privileged heterocyclic structure that serves as a foundational building block in medicinal chemistry for the design and synthesis of novel therapeutic agents.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] This technical guide focuses on derivatives featuring a propan-2-yl (isopropyl) group at the C6-position. The introduction of this bulky and lipophilic moiety is anticipated to significantly modulate the pharmacokinetic and pharmacodynamic profiles of the parent scaffold.[6] While direct and extensive research on a wide array of 6-isopropyl-chroman-4-one analogs is still an emerging field, this guide synthesizes existing knowledge on related chroman-4-one derivatives to elucidate the structure-activity relationships (SAR), mechanisms of action, and therapeutic potential of this specific chemical class. We will explore its role in cancer through the inhibition of key enzymes like Sirtuin 2 and the induction of apoptosis, its potential as an anti-inflammatory agent, and its efficacy against various microbial pathogens. This document provides researchers, scientists, and drug development professionals with a comprehensive overview, supported by detailed experimental protocols and mechanistic pathways, to facilitate the rational design of next-generation therapeutics based on the 6-isopropyl-chroman-4-one core.

The 6-Isopropyl-Chroman-4-one Scaffold: A Privileged Structure

The chroman-4-one core is a recurring motif in a multitude of biologically active natural products and synthetic compounds.[2][7] Structurally, it features a benzene ring fused to a 2,3-dihydro-γ-pyranone ring.[3] Unlike the related chromone structure, the chroman-4-one lacks the C2-C3 double bond, a seemingly minor structural difference that results in significant variations in chemical properties and biological activities.[1][2]

The substitution pattern on this scaffold is a critical determinant of its pharmacological profile. The C6-position, in particular, has been a focal point for chemical modifications aimed at enhancing potency and selectivity for various biological targets.[6] The introduction of an isopropyl group at this position imparts specific physicochemical characteristics:

-

Lipophilicity: The non-polar isopropyl group increases the overall lipophilicity of the molecule, which can enhance its ability to permeate cell membranes and improve oral bioavailability.[6]

-

Steric Bulk: The size and shape of the isopropyl group can influence how the molecule fits into the binding pocket of a target protein or enzyme, potentially leading to improved potency and selectivity.[6]

These properties make the 6-isopropyl-chroman-4-one scaffold a highly promising starting point for the development of novel drugs targeting a range of diseases.

General Synthesis Strategy

The synthesis of chroman-4-one derivatives is well-established. A common and efficient method involves a base-promoted Aldol condensation between a substituted 2'-hydroxyacetophenone and an appropriate aldehyde, which is followed by an intramolecular oxa-Michael ring closure reaction to yield the final chroman-4-one product.[8]

Caption: SIRT2 inhibition by chroman-4-one derivatives.

Mechanism of Action 2: Induction of Apoptosis

Many chromone and chroman-4-one derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. [6]A plausible mechanism involves the activation of the intrinsic (mitochondrial) pathway. The compound can induce mitochondrial stress, leading to the release of cytochrome c into the cytoplasm. This event triggers the activation of a caspase cascade (starting with caspase-9), which culminates in the activation of executioner caspases (like caspase-3) that dismantle the cell, leading to apoptotic death.

Caption: A potential apoptosis pathway induced by chroman-4-ones. [6]

Structure-Activity Relationship (SAR) and In Vitro Data

While a comprehensive SAR for a series of 6-isopropyl-chroman-4-one analogs is not yet available, studies on related compounds provide valuable insights. Research has shown that substitutions at the C6-position with groups like halogens (chloro, bromo) can enhance anticancer activity. [6][8]The 6-isopropyl group, being bulky and lipophilic, is expected to form favorable interactions within a hydrophobic pocket of a target protein, potentially leading to high potency. [6] Table 1: Hypothetical Anticancer Activity of C6-Substituted Chroman-4-one Derivatives (Note: The data in this table is illustrative, based on principles described in the literature, to demonstrate potential SAR trends.)[6]

| Compound ID | C6-Substituent (R) | IC₅₀ vs. MCF-7 (µM) |

| 1a | -H | > 50 |

| 1b | -CH₃ | 22.5 |

| 1c | -CH₂CH₃ | 15.8 |

| 1d | -CH(CH₃)₂ | 4.2 |

| 1e | -Cl | 9.7 |

From this hypothetical data, it can be inferred that increasing the alkyl chain length at the C6-position correlates with increased anticancer activity, with the 6-isopropyl derivative exhibiting the highest potency, suggesting an optimal balance of lipophilicity and steric bulk for this target. [6]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is a standard initial screening method for cytotoxic compounds.

Workflow:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 6-isopropyl-chroman-4-one derivatives (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Experimental workflow for the MTT cytotoxicity assay. [6]

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of human diseases. Benzopyran and chroman-4-one derivatives have been investigated for their anti-inflammatory properties. [4][9][10]For instance, a series of 6-aminomethyl-2-aryl-1-benzopyran-4-one derivatives demonstrated remarkable anti-inflammatory and analgesic activity. [4]The mechanism often involves the inhibition of key inflammatory mediators. Studies on related chromone structures have shown they can suppress the generation of superoxide anions from neutrophils, a critical process in inflammatory tissue damage. [11]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to screen for the acute anti-inflammatory activity of new compounds. [10] Workflow:

-

Animal Acclimatization: Acclimate male Wistar rats for one week under standard laboratory conditions.

-

Grouping and Fasting: Divide animals into groups (e.g., control, standard drug, test compound groups). Fast the animals overnight before the experiment.

-

Compound Administration: Administer the test compound (e.g., 50 mg/kg, orally) and the standard drug (e.g., Diclofenac, 10 mg/kg) one hour before carrageenan injection. The control group receives the vehicle.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0 hours (just before injection) and at regular intervals (e.g., 1, 2, 3, 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. [12]Chroman-4-one derivatives have emerged as a promising class of compounds with broad-spectrum antimicrobial properties, showing activity against pathogenic bacteria and fungi. [3][5] Notably, a study investigating 25 chroman-4-one and homoisoflavonoid derivatives found that several compounds exhibited potent antimicrobial activity, particularly against Candida species. [12][13]Furthermore, a study on chromones specifically identified 6-isopropylchromone-3-carbonitrile as having good antifungal activity against C. albicans, C. glabrata, and C. parapsilosis, highlighting the direct relevance of the 6-isopropyl substitution for this biological effect. [14]

Proposed Mechanisms of Action

Molecular modeling studies suggest that the antifungal action of these compounds may involve the inhibition of key fungal enzymes essential for virulence and survival, such as HOG1 kinase or Fructose-1,6-bisphosphate aldolase (FBA1). [3][12]For antibacterial activity, proposed mechanisms include the dissipation of the bacterial membrane potential and the inhibition of essential enzymes like DNA topoisomerase IV. [15]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The microdilution method is a standard procedure for determining MIC values. [12] Workflow:

-

Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., Candida albicans, Staphylococcus aureus) in a suitable broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton for bacteria).

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate.

-

Inoculation: Add the prepared microbial inoculum to each well of the plate. Include a positive control (microbe + broth), a negative control (broth only), and a standard drug control (e.g., Fluconazole, Ampicillin).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Conclusion and Future Directions

The 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one scaffold represents a highly promising core structure for the development of novel therapeutic agents. Based on extensive research into the broader chroman-4-one class, these derivatives are poised to exhibit significant anticancer, anti-inflammatory, and antimicrobial activities. The lipophilic and sterically defined nature of the 6-isopropyl group is a key feature that can be exploited to optimize potency and selectivity against various biological targets, from SIRT2 in cancer cells to essential enzymes in pathogenic fungi. [6][8][14] While this guide provides a strong foundation based on inferred activity and related structures, the clear next step is the systematic synthesis and biological evaluation of a focused library of 6-isopropyl-chroman-4-one derivatives. Such studies are required to establish definitive structure-activity relationships, confirm the proposed mechanisms of action, and identify lead compounds for further preclinical and clinical development. The versatility of this scaffold ensures its continued relevance in the ongoing search for more effective and safer medicines.

References

- The Pivotal Role of the 6-Isopropyl Group in the Biological Activity of Chromones: A Structure. Benchchem.

- Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry - ACS Publications.

- Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PMC - PubMed Central.

- A Comparative Guide to the Structure-Activity Relationship of Chroman-4-one Derivatives. Benchchem.

- New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. PMC.

- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI.

- Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ResearchGate.

- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. PubMed.

- Synthesis of 6-aminomethyl derivatives of benzopyran-4-one with dual biological properties: anti-inflammatory-analgesic and antimicrobial. PubMed.

- [New derivatives of benzopyran-4-one with analgesic, anti-inflammatory and antiplatelet clumping activity]. PubMed.

- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. ResearchGate.

- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry - ACS Publications.

- Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. MDPI.

- The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils. PubMed.

- Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Gupea.

- Synthesis, Structure-Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives. ResearchGate.

- Synthesis and Anti-inflammatory Activity of Some Benzofuran and Benzopyran-4-one Derivatives. ResearchGate.

- Antifungal and antibiofilm activities of chromones against nine Candida species. PMC - NIH.

Sources

- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 6-aminomethyl derivatives of benzopyran-4-one with dual biological properties: anti-inflammatory-analgesic and antimicrobial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. [New derivatives of benzopyran-4-one with analgesic, anti-inflammatory and antiplatelet clumping activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Therapeutic Potential of 6-Isopropyl-Chroman-4-one: A Technical Guide for Drug Discovery Professionals

Abstract

The chroman-4-one scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous synthetic and naturally occurring compounds with a wide spectrum of biological activities.[1][2] This technical guide delves into the prospective therapeutic applications of a specific, yet underexplored derivative: 6-isopropyl-chroman-4-one. While direct extensive research on this particular molecule is nascent, this document synthesizes the known pharmacological landscape of the broader chroman-4-one class to logically project and explore the potential of the 6-isopropyl substitution. We will examine potential applications in oncology, neurodegenerative disorders, and infectious diseases, providing a scientifically grounded framework for future research and development. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities with therapeutic promise.

Introduction: The Chroman-4-one Core and the Significance of Substitution

Chroman-4-ones, characterized by a benzene ring fused to a dihydropyranone ring, are versatile heterocyclic compounds.[3] Their biological activities are profoundly influenced by the nature and position of substituents on the bicyclic system.[4] These modifications can modulate critical physicochemical properties such as lipophilicity, electronic distribution, and steric hindrance, thereby impacting target binding and overall pharmacological profile.

The introduction of an isopropyl group at the 6-position of the chroman-4-one scaffold is a strategic modification. The isopropyl group, being a small, branched alkyl chain, can influence the molecule's interaction with biological targets in several ways:

-

Enhanced Lipophilicity: The isopropyl moiety can increase the compound's ability to cross cellular membranes, potentially improving bioavailability and access to intracellular targets.

-

Steric Influence: The branched nature of the isopropyl group can provide steric bulk that may enhance binding selectivity or, conversely, hinder interaction with certain targets.

-

Metabolic Stability: Alkyl substitutions can influence the metabolic fate of a compound, potentially leading to a more favorable pharmacokinetic profile.

This guide will now explore the most promising therapeutic avenues for 6-isopropyl-chroman-4-one based on the established activities of its parent scaffold.

Potential Therapeutic Applications

Anticancer Activity

Chroman-4-one derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the induction of apoptosis and inhibition of enzymes crucial for cancer cell proliferation.[2][5]

Hypothesized Mechanism for 6-Isopropyl-Chroman-4-one:

The 6-isopropyl substituent could enhance the anticancer activity of the chroman-4-one core by promoting binding to hydrophobic pockets within target proteins. For instance, in the context of kinase inhibition, a common target for anticancer drugs, the isopropyl group could fit into specific hydrophobic regions of the ATP-binding site, leading to increased potency and selectivity.

Experimental Workflow for Anticancer Evaluation:

Caption: Potential inhibition of the NF-κB signaling pathway by 6-isopropyl-chroman-4-one.

Antimicrobial Activity

The chroman-4-one scaffold has been explored for its antimicrobial properties against a range of bacteria and fungi. [3][6][7]However, the influence of substituents is highly variable. One study reported that replacing a phenolic hydroxyl group with an isopropyl group on a chroman-4-one derivative led to a complete loss of antimicrobial activity, suggesting that for this particular activity, the isopropyl group might not be beneficial at all positions. [3] Considerations for 6-Isopropyl-Chroman-4-one:

While some evidence suggests that an isopropyl group can be detrimental to antimicrobial activity, its effect is likely position-dependent. The 6-position offers a different electronic and steric environment compared to other locations on the ring. Therefore, empirical testing against a panel of pathogenic microbes is necessary to determine the antimicrobial potential of 6-isopropyl-chroman-4-one.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

-

Bacterial Suspension Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Compound Dilution: Perform serial two-fold dilutions of 6-isopropyl-chroman-4-one in a 96-well microtiter plate.

-

Inoculation: Add the bacterial suspension to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Quantitative Data from Related Chroman-4-one Derivatives (for comparative purposes):

| Compound Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| 7-Hydroxychroman-4-one | C. albicans | 128 | [3] |

| 7-Hydroxychroman-4-one | S. epidermidis | 256 | [3] |

| Homoisoflavonoid derivative | C. albicans | >256 | [3] |

Synthesis and Characterization

The synthesis of 6-isopropyl-chroman-4-one can be achieved through established synthetic routes for chroman-4-ones, typically involving the cyclization of a corresponding chalcone or a related precursor. [1] General Synthetic Scheme:

Caption: A plausible synthetic route to 6-isopropyl-chroman-4-one.

Characterization:

The synthesized compound should be thoroughly characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

Future Directions and Conclusion

While the therapeutic potential of 6-isopropyl-chroman-4-one remains largely unexplored, the extensive body of research on the broader chroman-4-one family provides a strong rationale for its investigation. The unique properties conferred by the 6-isopropyl group warrant a systematic evaluation of its activity in the therapeutic areas outlined in this guide.

Future research should focus on:

-

Efficient and scalable synthesis of 6-isopropyl-chroman-4-one.

-

Comprehensive in vitro screening against a diverse panel of cancer cell lines, microbial strains, and relevant enzymes for neuroprotection.

-

In-depth mechanistic studies to elucidate the mode of action in promising therapeutic areas.

-

Structure-activity relationship (SAR) studies by synthesizing and testing related analogues to optimize activity.

References

-

Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Synthesis of Chromones and Their Applications During the Last Ten Years. (2015). Semantic Scholar. Retrieved January 17, 2026, from [Link]

-

Synthetic Routes and Biological Activities of Chromone Scaffolds. (n.d.). Asian Publication Corporation. Retrieved January 17, 2026, from [Link]

-

First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. (2021). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. (n.d.). IJRPC. Retrieved January 17, 2026, from [Link]

-

Biological and Medicinal Properties of Natural Chromones and Chromanones. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

-

8-Ethoxy-3-(4-isopropylbenzylidene)-6-methylchroman-4-one. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). ACS Publications. Retrieved January 17, 2026, from [Link]

-

Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. (n.d.). Gupea. Retrieved January 17, 2026, from [Link]

- Process for preparation of optically pure and optionally substituted 2-(1-hydroxy-alkyl)-chromen-4-one derivatives and their use in preparing pharmaceuticals. (n.d.). Google Patents.

-

Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors. (2021). PubMed Central. Retrieved January 17, 2026, from [Link]

-

Antimicrobial compositions and methods of use. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

-

Patent Application Publication. (2016). Googleapis.com. Retrieved January 17, 2026, from [Link]

-

Chromanone-A Prerogative Therapeutic Scaffold: An Overview. (2021). PubMed Central. Retrieved January 17, 2026, from [Link]

-

(PDF) Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

-

In-Vitro, In-Vivo, Molecular Docking and ADMET Studies of 2-Substituted 3,7-Dihydroxy-4H-chromen-4-one for Oxidative Stress, Inflammation and Alzheimer's Disease. (1989). MDPI. Retrieved January 17, 2026, from [Link]

-

Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. (2014). ACS Publications. Retrieved January 17, 2026, from [Link]

-

Selective examples of biologically active chroman-4-one scaffolds. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

- Chromane substituted benzimidazole derivatives. (n.d.). Google Patents.

Sources

- 1. ijrpc.com [ijrpc.com]

- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. asianpubs.org [asianpubs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Screening of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one: A Technical Guide for Preclinical Evaluation

Introduction: Unveiling the Potential of a Novel Chromanone

The chromanone scaffold is a privileged structure in medicinal chemistry, with a significant number of natural and synthetic derivatives demonstrating a wide spectrum of biological activities.[1][2] These activities include, but are not limited to, anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[1][2] The specific compound, 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one, a member of the chroman-4-one family, presents an intriguing candidate for preclinical investigation. The presence of the isopropyl group at the 6-position is of particular interest, as substitutions at this position on the chromone core are known to significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, potentially enhancing potency and selectivity for various biological targets.[3]

This technical guide provides a comprehensive framework for the initial in vitro screening of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one. As a novel compound with limited publicly available biological data, a systematic and hypothesis-driven screening cascade is essential. We will detail a tiered approach, beginning with foundational cytotoxicity assessments, followed by targeted assays to explore its potential as an antioxidant, anti-inflammatory, and anticancer agent. The protocols herein are designed to be self-validating, incorporating appropriate controls and mechanistic considerations to ensure the generation of robust and interpretable data for drug development professionals.

Part 1: Foundational Cytotoxicity Assessment

Prior to investigating specific biological activities, it is imperative to establish the cytotoxic profile of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one. This foundational step determines the concentration range for subsequent, more specific assays, ensuring that observed effects are not merely a consequence of broad cellular toxicity. The MTT assay is a reliable and widely used colorimetric method for this purpose, assessing cell metabolic activity as an indicator of cell viability.[4][5]

The MTT Assay: Principle and Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[4][6] This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes located in the mitochondria.[4] The quantity of the resulting insoluble formazan, which is solubilized for measurement, is directly proportional to the number of viable cells.[4][7] This provides a quantitative measure of cell viability and allows for the determination of the compound's IC₅₀ (half-maximal inhibitory concentration) value.

Caption: Workflow for the MTT Cytotoxicity Assay.

Experimental Protocol: MTT Assay

-

Cell Preparation:

-

Culture a suitable cancer cell line (e.g., HeLa, A549, or MCF-7) in appropriate media until approximately 80% confluent.

-

Trypsinize the cells and perform a cell count.

-

Dilute the cell suspension to a seeding density of 5,000-10,000 cells per well and seed 100 µL into each well of a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[4]

-

-

Compound Treatment:

-

Prepare a stock solution of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one in DMSO.

-

Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Solubilization and Measurement:

Data Presentation: Cytotoxicity Profile

| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |

| 0 (Control) | 1.25 | 100 |

| 0.1 | 1.22 | 97.6 |

| 1 | 1.18 | 94.4 |

| 10 | 0.95 | 76.0 |

| 50 | 0.60 | 48.0 |

| 100 | 0.25 | 20.0 |

Note: Data are illustrative.

Part 2: Screening for Primary Biological Activities

Based on the known activities of the chromanone class, we propose a parallel screening approach to investigate the antioxidant and anti-inflammatory potential of 6-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one.

Antioxidant Activity: DPPH Radical Scavenging Assay

Scientific Rationale: Oxidative stress is implicated in numerous pathological conditions. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and reliable method to assess the free radical scavenging ability of a compound.[11][12] The stable DPPH radical has a deep violet color with an absorbance maximum around 517 nm.[13] When it accepts an electron or hydrogen atom from an antioxidant, it is reduced to the pale yellow diphenylpicrylhydrazine, causing a decrease in absorbance.[1] This decolorization is proportional to the radical scavenging activity of the compound.

Caption: Mechanism of DPPH Radical Scavenging.

Experimental Protocol: DPPH Assay

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a series of concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid) in methanol.

-

-

Assay Procedure:

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution alone and A_sample is the absorbance of the DPPH solution with the test compound.

-

Anti-inflammatory Activity: TNF-α Release in LPS-Stimulated THP-1 Cells

Scientific Rationale: Chronic inflammation is a key driver of many diseases. A common in vitro model for inflammation involves stimulating the human monocytic cell line, THP-1, with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[14][15] LPS binds to Toll-like receptor 4 (TLR4) on macrophages, initiating a signaling cascade that leads to the activation of transcription factors like NF-κB and the p38 MAP kinase pathway.[16][17] This, in turn, results in the production and release of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α).[17][18] By measuring the inhibition of TNF-α release in the presence of the test compound, we can assess its anti-inflammatory potential.

Caption: LPS-induced TNF-α Signaling Pathway.

Experimental Protocol: TNF-α Release Assay

-

THP-1 Cell Differentiation:

-

Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS.

-

Differentiate the cells into macrophage-like cells by treating with 50-100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48 hours.[14]

-

-

Compound Treatment and Stimulation:

-

Replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours.

-

Pre-treat the differentiated THP-1 cells with various non-toxic concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with 1 µg/mL of LPS for 17-24 hours to induce TNF-α production.[19]

-

-

Quantification of TNF-α:

-

Collect the cell culture supernatants.

-

Quantify the amount of TNF-α in the supernatants using a commercially available Human TNF-α ELISA kit, following the manufacturer's instructions.

-

Data Presentation: Antioxidant and Anti-inflammatory Activity

Table 2: DPPH Radical Scavenging Activity

| Concentration (µg/mL) | % Inhibition | IC₅₀ (µg/mL) |

| 10 | 15.2 | |

| 25 | 35.8 | |

| 50 | 52.1 | 48.0 |

| 100 | 88.9 | |